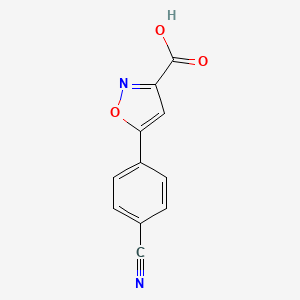

5-(4-Cyanophenyl)isoxazole-3-carboxylic Acid

Description

Chemical Significance in Heterocyclic Chemistry

Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions, renowned for their electron-rich nature and versatility in medicinal chemistry. The incorporation of a 4-cyanophenyl group at position 5 and a carboxylic acid at position 3 in this compound enhances its reactivity and binding affinity, making it valuable for:

- Drug Design : Isoxazole derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities. The electron-withdrawing cyano group stabilizes the aromatic system, while the carboxylic acid enables salt formation and hydrogen bonding.

- Synthetic Intermediates : Its structure serves as a precursor for complex molecules via cycloaddition, functionalization, and cross-coupling reactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 214.18 g/mol | |

| logP | 1.95 | |

| pKa | 2.36 | |

| SMILES | C1=CC(=CC=C1C#N)C2=CC(=NO2)C(=O)O |

Structural Context Within Isoxazole Derivatives

The compound’s structural features distinguish it from other isoxazole derivatives:

- Substituent Effects : The 4-cyanophenyl group at position 5 introduces steric bulk and electronic effects, while the carboxylic acid at position 3 facilitates interactions with biological targets.

- Comparative Analysis :

Table 2: Structural Comparison of Isoxazole Derivatives

Historical Development and Key Discoveries

The synthesis and application of this compound reflect advancements in isoxazole chemistry:

- Early Synthesis : Initial routes involved cyclocondensation of hydroxylamine with β-keto esters, but low yields limited utility.

- Modern Methods :

- Applications :

Table 3: Key Synthetic Advances

| Year | Methodology | Yield (%) | Reference |

|---|---|---|---|

| 2013 | Cyclocondensation with hydroxylamine | 52–64 | |

| 2019 | Fe(II)-catalyzed isomerization | 75–82 | |

| 2025 | Regioselective lactone hydrolysis | 82–90 |

Propriétés

IUPAC Name |

5-(4-cyanophenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O3/c12-6-7-1-3-8(4-2-7)10-5-9(11(14)15)13-16-10/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHRXDLHPHLFEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401258070 | |

| Record name | 5-(4-Cyanophenyl)-3-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401258070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375064-45-1 | |

| Record name | 5-(4-Cyanophenyl)-3-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375064-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Cyanophenyl)-3-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401258070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Isoxazole Ring Formation via Condensation of Hydroxamoyl Chlorides with β-Ketoesters

A well-established approach to synthesize 3,5-disubstituted isoxazole-4-carboxylates involves the condensation of hydroxamoyl chlorides with alkyl acetoacetates (β-ketoesters) in the presence of a base such as triethylamine. This method is exemplified in the preparation of various 3,5-disubstituted isoxazole-4-carboxylates, which are precursors to the corresponding carboxylic acids.

-

- The alkyl acetoacetate is suspended in an organic solvent such as methylene chloride.

- Triethylamine is added as a base to facilitate condensation.

- The reaction mixture is stirred, and the product is isolated by filtration and washing.

- Organic layers are washed, dried, and concentrated under reduced pressure.

- Crystallization is typically performed from lower alcohols (e.g., ethanol) or alcohol-cyclohexane mixtures for purification.

-

- The ester intermediate is hydrolyzed using alkali metal hydroxides (e.g., potassium hydroxide) in a mixture of ethanol and water at reflux temperature.

- The hydrolysis converts the ester group to the carboxylic acid or its alkali metal salt.

- The acid is then isolated by acidification and crystallization.

This approach can be adapted to synthesize 5-(4-cyanophenyl)isoxazole-3-carboxylic acid by using 4-cyanobenzohydroxamoyl chloride as the hydroxamoyl chloride reagent.

Use of Hydroxylamine Derivatives for Isoxazole Ring Cyclization

Another key step in isoxazole synthesis is the cyclization involving hydroxylamine derivatives reacting with β-ketoesters or enaminones.

-

- Ethylacetoacetate reacts with triethylorthoformate and acetic anhydride to form an intermediate ethyl ethoxymethyleneacetoacetic ester.

- This intermediate is then treated with hydroxylamine sulfate and sodium acetate or trifluoroacetate salts at low temperatures (−20 to 10 °C) to form ethyl-5-methylisoxazole-4-carboxylate.

- Subsequent hydrolysis and conversion steps yield the carboxylic acid derivative.

This method, while demonstrated for methyl and trifluoromethyl-substituted isoxazoles, can be adapted for 4-cyanophenyl-substituted analogs by substituting the appropriate hydroxamoyl chloride or aniline derivative.

Introduction of the 4-Cyanophenyl Group via Hydroxamoyl Chloride Coupling

The 4-cyanophenyl substituent is introduced through the use of 4-cyanobenzohydroxamoyl chloride in the condensation with alkyl acetoacetates.

-

- The crude product is purified by crystallization or recrystallization from suitable solvents.

- The ester intermediate is then hydrolyzed to the carboxylic acid as described above.

Hydrolysis of Isoxazole Esters to Carboxylic Acids

Hydrolysis is a critical step to convert the ester functionality at the 3-position of the isoxazole ring to the corresponding carboxylic acid.

-

- Aqueous alkali such as potassium hydroxide or sodium hydroxide is used.

- The reaction is conducted in a mixture of ethanol and water at reflux temperatures for several hours.

- After completion, the reaction mixture is acidified to precipitate the carboxylic acid.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Isoxazole ring formation | Hydroxamoyl chloride + alkyl acetoacetate + triethylamine in methylene chloride | Use of dehydrating agents (MgSO4) improves yield |

| Intermediate purification | Filtration, washing, drying, crystallization | Solvents: ethanol, cyclohexane mixtures |

| Hydrolysis of ester | KOH or NaOH in ethanol/water, reflux 5–7 hours | Converts ester to carboxylic acid |

| Acid isolation | Acidification, filtration, recrystallization | Yields pure this compound |

| Alternative cyclization | Hydroxylamine sulfate with ethyl ethoxymethyleneacetoacetate | Cleaner reaction, fewer impurities |

Research Findings and Optimization Notes

- The use of triethylamine as a base is critical for efficient condensation and to neutralize generated HCl.

- Anhydrous conditions and dehydrating agents such as magnesium sulfate enhance reaction efficiency by removing water formed during condensation.

- Hydroxylamine sulfate is preferred over hydrochloride for cyclization steps to reduce isomeric impurities and improve product clarity.

- Controlled temperature during condensation and hydrolysis steps is essential to minimize side reactions and by-products.

- The ester intermediates are generally stable and can be isolated before hydrolysis, allowing for purification and quality control.

- The hydrolysis step requires careful monitoring to avoid overreaction or decomposition of the isoxazole ring.

Analyse Des Réactions Chimiques

5-(4-Cyanophenyl)isoxazole-3-carboxylic Acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in substitution reactions, where the cyanophenyl group can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

5-(4-Cyanophenyl)isoxazole-3-carboxylic Acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 5-(4-Cyanophenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The cyanophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The isoxazole ring structure is known to participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Enzyme Inhibition

- This compound demonstrates potent inhibition of membrane-bound pyrophosphatases (IC₅₀ = 1.2 µM), attributed to the cyano group's ability to mimic phosphate groups .

- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid shows weaker inhibition (IC₅₀ = 8.5 µM) due to reduced electron deficiency, limiting target binding .

Hydrogenation Reactivity

- 5-(Benzoyloxymethyl)isoxazole-3-carboxylic acid ethyl ester undergoes selective hydrogenation at the benzoyloxy group, avoiding isoxazole ring opening. In contrast, 5-methylisoxazole derivatives exhibit N-O bond cleavage under similar Pd/C-H₂ conditions, forming enaminones .

- The 4-cyanophenyl substituent in this compound likely resists hydrogenation due to strong electron withdrawal, preserving the isoxazole core in catalytic environments .

Activité Biologique

5-(4-Cyanophenyl)isoxazole-3-carboxylic acid (CAS No. 1375064-45-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features an isoxazole ring substituted with a cyanophenyl group and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 190.17 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anti-inflammatory properties : Similar compounds have been shown to inhibit leukotriene biosynthesis, which plays a crucial role in inflammatory responses .

- Cytotoxic effects : Studies demonstrate that isoxazole derivatives can induce apoptosis in cancer cell lines, suggesting potential as anticancer agents .

- Enzyme inhibition : The compound may act as an inhibitor for key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2) .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of Leukotriene Biosynthesis : The compound may inhibit the activity of 5-lipoxygenase (5-LO) and its activating protein (FLAP), leading to reduced inflammatory mediator production .

- Induction of Apoptosis : Research on related isoxazole derivatives indicates that they can modulate apoptosis-related proteins such as Bcl-2 and Bax, promoting cell cycle arrest and apoptosis in cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits leukotriene synthesis | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Enzyme inhibition | Inhibits COX enzymes |

Cytotoxicity Study

A study evaluated the cytotoxic effects of various isoxazole derivatives, including this compound, on human promyelocytic leukemia cells (HL-60). The results indicated that at concentrations ranging from 86 to 755 μM, the compound exhibited significant cytotoxicity, primarily through apoptosis induction and cell cycle arrest mechanisms .

Potential Therapeutic Applications

Given its biological activities, this compound has potential applications in:

- Anti-inflammatory Drugs : Targeting leukotriene pathways for conditions like asthma and arthritis.

- Cancer Therapy : Developing novel anticancer agents that exploit its apoptotic properties.

Q & A

Q. What are the recommended storage and handling protocols for 5-(4-Cyanophenyl)isoxazole-3-carboxylic Acid in laboratory settings?

- Methodological Answer : Store the compound in airtight containers under dry, ventilated conditions, away from light and heat sources. Use personal protective equipment (PPE) including gloves and lab coats. For spills, avoid direct contact and use inert absorbents. Safety protocols for structurally similar isoxazole derivatives emphasize avoiding inhalation and skin exposure .

Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm aromatic protons and cyano-group integration. FT-IR can validate the carboxylic acid (-COOH) and cyano (-CN) functional groups (e.g., ~1700 cm⁻¹ for C=O, ~2200 cm⁻¹ for CN). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For crystalline samples, single-crystal X-ray diffraction provides definitive structural elucidation, as demonstrated in related isoxazole derivatives .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) calculations guide the study of this compound’s reactivity?

- Methodological Answer : Perform DFT simulations (e.g., B3LYP/6-31G* basis set) to model electron density distribution, frontier molecular orbitals (HOMO-LUMO), and reactive sites. Compare results with experimental data (e.g., X-ray bond lengths) to validate computational models. Studies on analogous compounds highlight the utility of DFT in predicting nucleophilic/electrophilic attack sites .

Q. What experimental strategies resolve contradictions in reported bioactivities of isoxazole-3-carboxylic acid derivatives?

- Methodological Answer :

- Purity Verification : Use HPLC (>98% purity) to exclude impurities affecting bioassays.

- Assay Standardization : Replicate assays under controlled conditions (e.g., pH, temperature) to minimize variability.

- Structural Analog Comparison : Compare activity trends across derivatives (e.g., cyano vs. chloro substituents) to identify structure-activity relationships (SAR). For example, fluorophenyl analogs showed enhanced antifungal activity in controlled studies .

Q. How to design a scalable synthesis route for this compound?

- Methodological Answer :

- Step 1 : Start with 4-cyanophenylacetylene and ethyl chlorooxaloacetate for cyclocondensation.

- Step 2 : Optimize reaction conditions (e.g., use CuI catalyst, DMF solvent, 80°C) to form the isoxazole core.

- Step 3 : Hydrolyze the ester to the carboxylic acid using NaOH/EtOH.

- Troubleshooting : Monitor reaction progress via TLC; recrystallize using ethanol/water for purity. Yields >70% are achievable, as seen in related syntheses .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.